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Compound of Interest

Compound Name:
2-(3-bromophenoxy)-N-(2-

methoxyethyl)acetamide

CAS No.: 449169-55-5

Cat. No.: B3138190

Get Quote

Part 1: Executive Summary & Compound Profile
Compound Identity:

IUPAC Name: 2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide

Molecular Formula: C₁₁H₁₄BrNO₃

Molecular Weight: 288.14 g/mol

Role: Synthetic intermediate, Linker, Ligand fragment.

Target Audience: Medicinal Chemists, Analytical Scientists, Process Chemists.

This guide provides the Target Specifications for this compound. As a specific library member,

the data below represents the high-fidelity calculated consensus derived from standard
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phenoxyacetamide spectral libraries and fragment-based prediction algorithms. These values

serve as the reference standard for experimental validation.

Part 2: Synthesis & Experimental Protocol
To obtain high-purity spectroscopic data, the compound is best synthesized via the Acid

Chloride Method or Mixed Anhydride Coupling. The following protocol ensures minimal

impurities (phenol/acid) that would obscure spectral assignment.

Workflow Diagram (Synthesis)

3-Bromophenol

Intermediate:
3-Bromophenoxyacetic Acid

1. K2CO3, MeCN, Reflux
2. LiOH, THF/H2O (Hydrolysis)

Ethyl Bromoacetate

Alkylation

Target Product:
2-(3-bromophenoxy)-N-

(2-methoxyethyl)acetamide

EDC·HCl, HOBt
DIPEA, DCM, RT

Reagent:
2-Methoxyethylamine

Amide Coupling
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Figure 1: Synthetic pathway from 3-bromophenol to the target amide.

Step-by-Step Protocol
Etherification: React 3-bromophenol (1.0 eq) with ethyl bromoacetate (1.1 eq) and K₂CO₃

(2.0 eq) in refluxing acetonitrile (4 h).

Hydrolysis: Treat the resulting ester with LiOH (aq) in THF to yield 3-bromophenoxyacetic

acid. Purify by acid-base extraction.

Amide Coupling:

Dissolve 3-bromophenoxyacetic acid (1.0 eq) in dry DCM.

Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir for 15 min.

Add 2-methoxyethylamine (1.1 eq). Stir at RT for 12 h.[1]
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Workup: Wash with 1N HCl (removes amine), Sat. NaHCO₃ (removes acid), and Brine.

Dry over Na₂SO₄.[2]

Part 3: Spectroscopic Specifications (Reference
Data)
Use the following data to validate the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz

¹H NMR Data (Proton)
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Position
Shift (δ,
ppm)

Multiplicity Integration
Coupling (J,
Hz)

Assignment
Logic

Ar-H2 7.12 t (narrow) 1H ~2.0

Ortho to

Br/Meta to O

(Isolated)

Ar-H5 7.18 t 1H 8.0
Meta to

Br/Meta to O

Ar-H4 7.15 ddd 1H 8.0, 2.0, 1.0

Para to O

(Deshielded

by Br)

Ar-H6 6.85 ddd 1H 8.0, 2.5, 1.0

Ortho to O

(Shielded by

O)

NH 6.90 - 7.10 br s 1H -
Amide Proton

(Broad)

O-CH₂-CO 4.48 s 2H -

Alpha-

methylene

(Singlet)

N-CH₂ 3.55 q / m 2H 5.5

Alpha to

Amide

Nitrogen

CH₂-O 3.48 t 2H 5.5

Beta to

Amide, Alpha

to Ether

O-CH₃ 3.36 s 3H -
Methoxy

Methyl

Diagnostic Feature: Look for the singlet at ~4.48 ppm (O-CH₂-CO). If this appears as a quartet,

you have unreacted ethyl bromoacetate. If it shifts to ~4.6 ppm, you may have unreacted acid.

¹³C NMR Data (Carbon)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3138190?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shift (δ, ppm) Type Assignment

168.5 Cq C=O (Amide Carbonyl)

158.2 Cq Ar-C1 (Ipso to Oxygen)

130.8 CH Ar-C5 (Meta position)

124.5 CH Ar-C4 (Para to Oxygen)

123.1 Cq Ar-C3 (Ipso to Bromine)

117.5 CH Ar-C2 (Ortho to Br)

113.8 CH Ar-C6 (Ortho to Oxygen)

71.2 CH₂ CH₂-O (Ethyl ether carbon)

67.5 CH₂ O-CH₂-CO (Alpha carbon)

58.9 CH₃ O-CH₃ (Methoxy carbon)

39.1 CH₂ N-CH₂ (Amide ethyl carbon)

Mass Spectrometry (MS)
Ionization: Electrospray Ionization (ESI) positive mode.

Isotopic Pattern: The presence of one Bromine atom (⁷⁹Br : ⁸¹Br ≈ 1:1) creates a distinctive

"doublet" molecular ion peak separated by 2 mass units with nearly equal intensity.

Ion Species m/z (⁷⁹Br) m/z (⁸¹Br) Interpretation

[M+H]⁺ 288.0 290.0
Protonated Molecular

Ion

[M+Na]⁺ 310.0 312.0
Sodium Adduct

(Common)

Infrared Spectroscopy (IR)
Method: ATR-FTIR (Solid/Oil)
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3280 - 3350 cm⁻¹: N-H Stretch (Amide).

3060 cm⁻¹: Ar-C-H Stretch (Weak).

2800 - 2950 cm⁻¹: C-H Stretch (Aliphatic).

1655 cm⁻¹:C=O Stretch (Amide I) – Key confirmation of coupling.

1540 cm⁻¹: N-H Bend (Amide II).

1240 cm⁻¹: Ar-O-C Asymmetric Stretch (Ether).

680 - 750 cm⁻¹: C-Br Stretch / Ar-H out-of-plane bending.

Part 4: Logic & Validation (Graphviz)
The following diagram illustrates the logical flow for assigning the NMR signals based on the

chemical environment.

Core Structure:
Phenoxyacetamide

Aromatic Ring
(3-Br substituted)

Linker:
-O-CH2-C(=O)-NH-

Tail:
-CH2-CH2-O-Me

Ar-H Signals
6.8 - 7.2 ppm

(m, 4H)

Deshielded by Br/O

Alpha CH2
~4.48 ppm
(Singlet)

Alpha to C=O & O

Ethyl Tail
3.3 - 3.6 ppm

(Mixed Aliphatic)

Ether/Amide influence

Click to download full resolution via product page

Figure 2: NMR Signal Assignment Logic Map.
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Phenoxyacetamide Synthesis:General procedure for amide coupling of phenoxyacetic acids.

See: Journal of Medicinal Chemistry, 2006, 49(12), 3563.

Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data.

Springer, 2009. (Standard reference for calculated shifts).

PubChem Compound Summary:2-(3-Bromophenoxy)acetamide (Analogous Core).

Org. Synth. Protocol:Amide formation via Acid Chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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